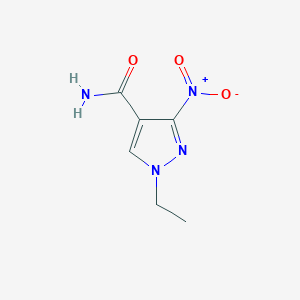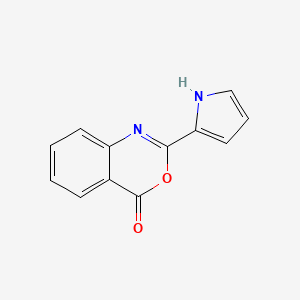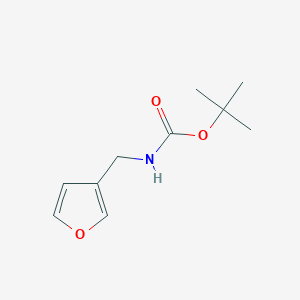![molecular formula C10H7F2NO4 B12887813 2-(Carboxy(hydroxy)methyl)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12887813.png)
2-(Carboxy(hydroxy)methyl)-4-(difluoromethyl)benzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Carboxy(hydroxy)methyl)-4-(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often utilize catalytic methods to enhance reaction efficiency and reduce costs. The use of continuous flow reactors and automated systems can further streamline the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Carboxy(hydroxy)methyl)-4-(difluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-(Carboxy(hydroxy)methyl)-4-(difluoromethyl)benzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications due to its unique structural properties and biological activity.
Industry: The compound is utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-4-(difluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The carboxy(hydroxy)methyl and difluoromethyl groups play a crucial role in modulating the compound’s activity. These groups can influence the compound’s binding affinity to enzymes, receptors, and other biomolecules, thereby affecting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Carboxy(hydroxy)methyl)-4-methylbenzo[d]oxazole
- 2-(Carboxy(hydroxy)methyl)-4-chlorobenzo[d]oxazole
- 2-(Carboxy(hydroxy)methyl)-4-bromobenzo[d]oxazole
Uniqueness
Compared to similar compounds, 2-(Carboxy(hydroxy)methyl)-4-(difluoromethyl)benzo[d]oxazole is unique due to the presence of the difluoromethyl group. This group imparts distinct electronic and steric properties, which can enhance the compound’s reactivity and specificity in various applications .
Properties
Molecular Formula |
C10H7F2NO4 |
|---|---|
Molecular Weight |
243.16 g/mol |
IUPAC Name |
2-[4-(difluoromethyl)-1,3-benzoxazol-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H7F2NO4/c11-8(12)4-2-1-3-5-6(4)13-9(17-5)7(14)10(15)16/h1-3,7-8,14H,(H,15,16) |
InChI Key |
USLAEYKTTVOGKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(C(=O)O)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-([1,1'-Biphenyl]-4-yl)quinoline-8-carboxamide](/img/structure/B12887743.png)


![2-Phenyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B12887761.png)


![2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12887774.png)
![7-Butyl-3,8,9-trimethoxybenzo[g]quinoline-4,5,10(1H)-trione](/img/structure/B12887778.png)



![4,5,5-Trimethyl-2-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12887804.png)
![7-(Benzyloxy)-6-methoxy-9-(3,4,5-trimethoxyphenyl)-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one](/img/structure/B12887808.png)
